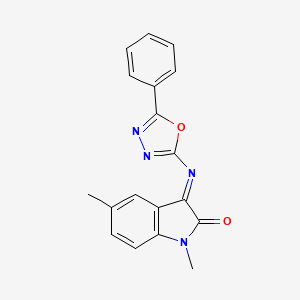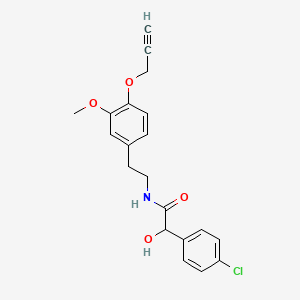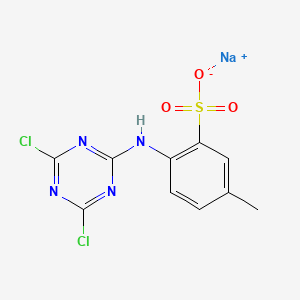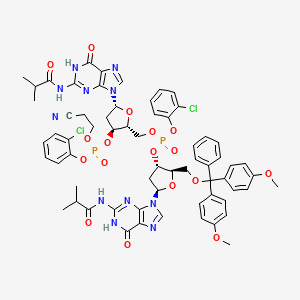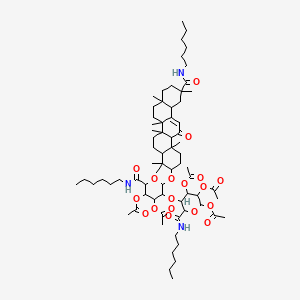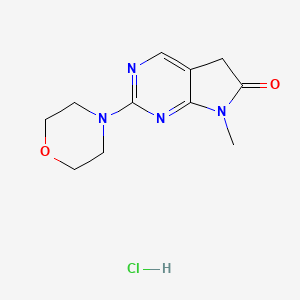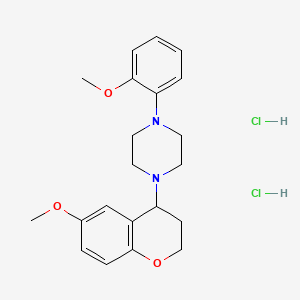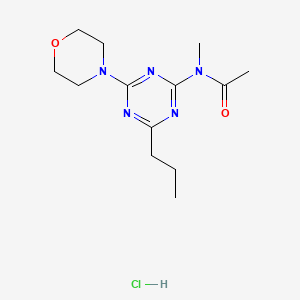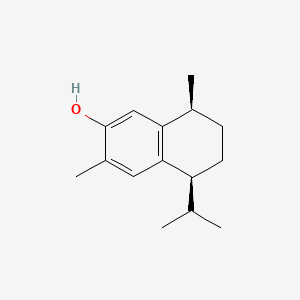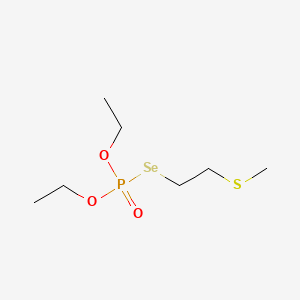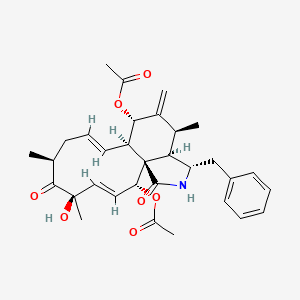
Zygosporin F
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zygosporin F is a member of the cytochalasin family, a group of fungal metabolites known for their diverse biological activities. The compound has the molecular formula C32H39NO7 and a molecular weight of 549.65456 g/mol . Cytochalasins, including this compound, are characterized by a perhydro-isoindolone core fused with a macrocyclic ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cytochalasins, including Zygosporin F, typically involves the formation of the isoindolone core through a Diels-Alder reaction. This reaction is followed by various steps to introduce the necessary functional groups and achieve the desired stereochemistry . The specific synthetic route for this compound has not been detailed in the available literature, but it likely follows similar methodologies used for other cytochalasins.
Industrial Production Methods
Industrial production of cytochalasins, including this compound, is generally achieved through fermentation processes using fungal strains known to produce these metabolites. The fungi are cultured under specific conditions to optimize the yield of the desired compound .
Chemical Reactions Analysis
Types of Reactions
Zygosporin F undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .
Scientific Research Applications
Zygosporin F has several scientific research applications, including:
Mechanism of Action
Zygosporin F exerts its effects by binding to actin filaments in eukaryotic cells, leading to the disruption of cytoskeletal dynamics. This disruption affects various cellular processes, including cell division, motility, and morphology . The molecular targets of this compound include actin and other cytoskeletal proteins, and its mechanism of action involves the inhibition of actin polymerization .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Zygosporin F include other cytochalasins such as:
- Cytochalasin D
- Cytochalasin C
- Zygosporin E
- Zygosporin G
Uniqueness
This compound is unique among cytochalasins due to its specific structural features and biological activities. While other cytochalasins also disrupt actin filaments, this compound has distinct functional groups that may confer unique reactivity and biological effects .
Properties
CAS No. |
25374-68-9 |
|---|---|
Molecular Formula |
C32H39NO7 |
Molecular Weight |
549.7 g/mol |
IUPAC Name |
[(1R,2R,3E,5R,7S,9E,11R,12S,14S,15R,16S)-12-acetyloxy-16-benzyl-5-hydroxy-5,7,14-trimethyl-13-methylidene-6,18-dioxo-17-azatricyclo[9.7.0.01,15]octadeca-3,9-dien-2-yl] acetate |
InChI |
InChI=1S/C32H39NO7/c1-18-11-10-14-24-28(40-22(5)35)20(3)19(2)27-25(17-23-12-8-7-9-13-23)33-30(37)32(24,27)26(39-21(4)34)15-16-31(6,38)29(18)36/h7-10,12-16,18-19,24-28,38H,3,11,17H2,1-2,4-6H3,(H,33,37)/b14-10+,16-15+/t18-,19+,24-,25-,26+,27-,28+,31+,32+/m0/s1 |
InChI Key |
APXVRVLJIANRPI-VUOSUOSOSA-N |
Isomeric SMILES |
C[C@H]1C/C=C/[C@H]2[C@@H](C(=C)[C@H]([C@@H]3[C@@]2([C@@H](/C=C/[C@@](C1=O)(C)O)OC(=O)C)C(=O)N[C@H]3CC4=CC=CC=C4)C)OC(=O)C |
Canonical SMILES |
CC1CC=CC2C(C(=C)C(C3C2(C(C=CC(C1=O)(C)O)OC(=O)C)C(=O)NC3CC4=CC=CC=C4)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B12758219.png)
